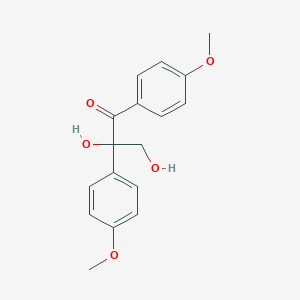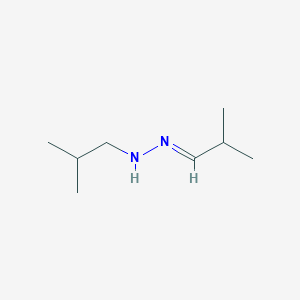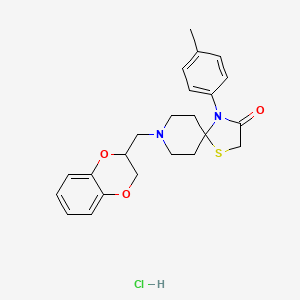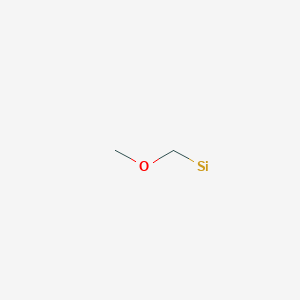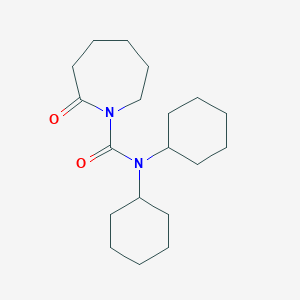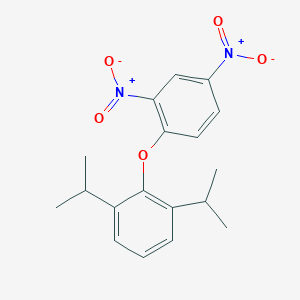
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is an organic compound characterized by the presence of nitro groups and isopropyl groups attached to a phenyl ether structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether typically involves the reaction of 2,4-dinitrophenol with 2,6-di(propan-2-yl)phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
化学反应分析
Types of Reactions
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ether structure allows for substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4-diaminophenyl 2,6-di(propan-2-yl)phenyl ether .
科学研究应用
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved include oxidative phosphorylation and other metabolic processes .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the isopropyl groups.
2,6-Diisopropylphenol: Contains isopropyl groups but lacks the nitro groups.
2,4-Dinitrophenylhydrazine: Contains nitro groups and is used in similar chemical reactions.
Uniqueness
2,4-Dinitrophenyl 2,6-di(propan-2-yl)phenyl ether is unique due to the combination of nitro and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various scientific fields .
属性
CAS 编号 |
20555-93-5 |
|---|---|
分子式 |
C18H20N2O5 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenoxy)-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)14-6-5-7-15(12(3)4)18(14)25-17-9-8-13(19(21)22)10-16(17)20(23)24/h5-12H,1-4H3 |
InChI 键 |
LBWSNEPXIZBNJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


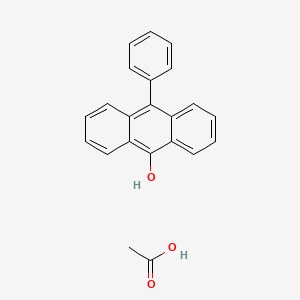
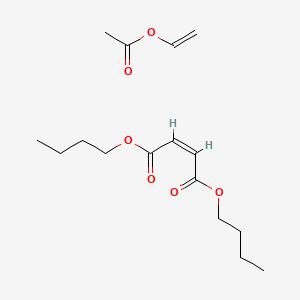
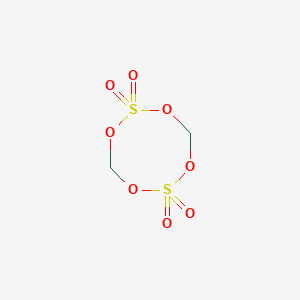
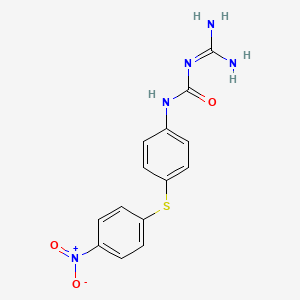
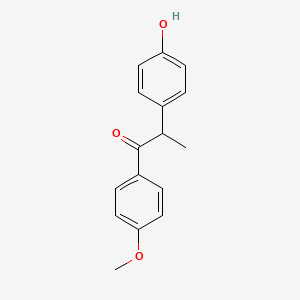
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
